Sulfisomidin

Pharmacokinetics Protein Binding Veterinary Pharmacology

High-purity Sulfisomidin (≥98%) is specifically suited as a certified reference material for HPLC methods using fluorescamine derivatization to detect sulfonamide residues in meat (LOD 0.005 ng/g) and milk (10 ng/mL). Its unique 2,6-dimethylpyrimidinyl substitution yields distinct chromatographic retention and fluorescence properties—making it non-interchangeable with sulfamethazine or sulfadiazine. Researchers studying sulfonamide resistance mechanisms (MIC50 0.5 µg/mL against B. bronchiseptica), veterinary pharmacokinetics (prostatic penetration 21% of plasma in dogs, 30% protein binding in goats), or food safety compliance can rely on this standard for method development, calibration, and validation. Detailed COA provided.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
CAS No. 515-64-0
Cat. No. B1681191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisomidin
CAS515-64-0
SynonymsAristamid Augensalbe
Aristamid Augentropfen
Augensalbe, Aristamid
Augentropfen, Aristamid
Elkosin
Sodium, Sulfisomidine
Sulfaisodimidine
Sulfisomidine
Sulfisomidine Sodium
Sulphasomidine
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyYZMCKZRAOLZXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisomidin (CAS 515-64-0) | Short-Acting Sulfonamide Antibacterial for Research & Analytical Standards


Sulfisomidin (CAS 515-64-0), also known as sulfisomidine or sulfaisodimidine, is a short-acting sulfonamide antibacterial [1]. It belongs to the systemic sulfonamide class (ATC J01EB01) and functions as a competitive antagonist of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway [2]. This compound is characterized by a 2,6-dimethylpyrimidinyl substitution that influences its physicochemical and pharmacokinetic properties. Sulfisomidin undergoes minor acetylation metabolism and exhibits predominant renal excretion (~85% unchanged) . While its clinical use declined with the advent of newer antibiotics, it remains a valuable research tool for studies on sulfonamide resistance mechanisms, analytical method development for residue detection in food matrices, and veterinary pharmacokinetic investigations .

Sulfisomidin (CAS 515-64-0) Is Not Interchangeable with Other Short-Acting Sulfonamides


While sulfisomidin shares the same core mechanism of action with other short-acting sulfonamides like sulfamethazine (sulfadimidine) and sulfadiazine, its distinct substitution pattern (2,6-dimethylpyrimidinyl) confers unique physicochemical properties that preclude direct substitution. The pKa of sulfisomidin is 7.6, resulting in 50% non-ionized, membrane-permeable form at physiological pH, which differs from other sulfonamides and directly impacts tissue distribution [1]. Its solubility profile in urine (360 mg/100 mL at pH 5.5 to 1100 mg/100 mL at pH 7.5) and minimal acetylation rate are distinct characteristics that affect analytical detection, pharmacokinetic modeling, and research outcomes [2]. Substituting sulfisomidin with another sulfonamide in an established analytical method, residue depletion study, or resistance investigation would invalidate the protocol due to differing chromatographic behavior, recovery rates, and metabolite profiles. The following quantitative evidence demonstrates these non-interchangeable characteristics across multiple research-relevant dimensions.

Sulfisomidin (CAS 515-64-0) Quantitative Differentiation Data for Scientific Selection


Sulfisomidin Demonstrates Lower Protein Binding Than Sulfamethazine in Goats

Sulfisomidin exhibits substantially lower plasma protein binding in goats compared to sulfadimidine (sulfamethazine), a close structural analog and alternative short-acting sulfonamide. Lower protein binding results in a higher fraction of free, pharmacologically active drug available for tissue distribution and elimination [1].

Pharmacokinetics Protein Binding Veterinary Pharmacology

Sulfisomidin Achieves Quantifiable Prostatic Tissue Penetration (21% of Plasma) with 29±3 µg/g Concentration in Canine Model

Sulfisomidin demonstrates measurable and quantifiable penetration into prostatic tissue in a canine model, a property not uniformly documented across all short-acting sulfonamides. The degree of penetration is directly linked to its pKa of 7.6 [1].

Tissue Distribution Prostatic Penetration Veterinary Pharmacology

Sulfisomidin Enables Low-Level Residue Detection with 0.005 ng/g Limit of Detection in Meat Matrices

Sulfisomidin can be detected at extremely low residue levels using a validated HPLC-fluorescence method following pre-column derivatization with fluorescamine. The detection limit for sulfisomidin in meat is 0.005 ng/g, which is 2-fold lower than the 0.01 ng/g limit for sulfaquinoxaline under the same conditions [1]. The method achieves an average recovery of 92.6% with a coefficient of variation of 6.2% at a fortification level of 0.1 ng/g [1].

Analytical Chemistry Residue Detection Food Safety

Sulfisomidin Displays Comparable MIC50 Values to Sulfadiazine Against Bordetella bronchiseptica in Porcine Isolates

In an in vitro study of sulfonamide activity against porcine pathogens, sulfisomidin demonstrated an MIC50 of 0.5 µg/mL against Bordetella bronchiseptica, equivalent to that of sulfadiazine and sulfamethazine (sulfadimidine) [1]. This places sulfisomidin among the more potent sulfonamides against this respiratory pathogen. However, all tested sulfonamides, including sulfisomidin, exhibited MIC50 values >32 µg/mL against Streptococcus suis, indicating class-wide limited efficacy for monotherapy of S. suis infections [1].

Antimicrobial Susceptibility Veterinary Microbiology MIC Determination

Sulfisomidin (CAS 515-64-0) Validated Research & Industrial Application Scenarios


Development and Validation of Multi-Residue Analytical Methods for Sulfonamides in Food Matrices

Sulfisomidin is a key component in multi-analyte HPLC methods with fluorescamine derivatization for detecting sulfonamide residues in meat, milk, and livestock products. Its established detection limit of 0.005 ng/g in meat [1] and 10 ng/mL in milk [2] provides a benchmark for method sensitivity. Its distinct chromatographic retention time and fluorescence properties following derivatization make it a reliable standard for method development, calibration, and validation in food safety laboratories.

Veterinary Pharmacokinetic and Tissue Distribution Studies in Preclinical Models

Sulfisomidin's well-characterized pharmacokinetic profile in multiple species—including goats (30% protein binding, dose-dependent disposition) [1] and dogs (prostatic penetration of 21% of plasma concentration) [2]—makes it a valuable research tool. Investigators studying sulfonamide disposition, species-specific metabolism, or tissue-specific drug delivery can leverage these established parameters to design controlled experiments and interpret results. Its low acetylation rate simplifies metabolite analysis compared to sulfonamides with extensive metabolism .

In Vitro Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

Sulfisomidin serves as a reference compound in in vitro susceptibility panels for veterinary pathogens, with documented MIC50 values against B. bronchiseptica (0.5 µg/mL) [1]. Researchers investigating sulfonamide resistance mechanisms can employ sulfisomidin as a model substrate to study dihydropteroate synthase mutations or efflux pump activity, given its well-defined mechanism of action and the availability of comparative MIC data against other class members.

Reference Standard for Quantitative LC-MS Analysis and Impurity Profiling

High-purity sulfisomidin (>98%) [1] is available as a certified reference material for LC-MS quantification and impurity identification. Laboratories conducting regulated analyses in food safety, environmental monitoring, or pharmaceutical quality control can utilize sulfisomidin standards to ensure method accuracy, establish calibration curves, and identify unknown impurities with detailed Certificates of Analysis [2]. Its distinct molecular ion and fragmentation pattern in mass spectrometry facilitate unambiguous identification in complex matrices.

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